molecular formula C19H23ClN2 B1682553 Triprolidine hydrochloride CAS No. 550-70-9

Triprolidine hydrochloride

Cat. No. B1682553
CAS RN: 550-70-9
M. Wt: 314.9 g/mol
InChI Key: WYUYEJNGHIOFOC-NWBUNABESA-N
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Description

Triprolidine is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold. These symptoms include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It is a sedating antihistamine, used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders .


Synthesis Analysis

The synthesis of Triprolidine involves a sequential photoredox protocol . This process involves the use of an allylic amine precursor, which yields 86% of the product .


Molecular Structure Analysis

The molecular structure of Triprolidine hydrochloride can be found in various scientific resources .


Chemical Reactions Analysis

Triprolidine hydrochloride reacts with m-dinitrobenzene and sodium hydroxide to give a purple-colored complex . This reaction forms the basis for a new spectrophotometric determination .


Physical And Chemical Properties Analysis

Triprolidine hydrochloride is a white crystalline powder with a slight, but unpleasant, odor. It is soluble in water and in alcohol, and its solutions are alkaline to litmus . The melting point is between 115 - 116 °C .

Scientific Research Applications

  • Interaction with Human Serum Albumin : A study by Yasmeen and Riyazuddeen (2017) explored the binding mechanism of triprolidine hydrochloride with human serum albumin (HSA) using techniques like fluorescence spectroscopy and molecular docking. They found that triprolidine binds to HSA through static quenching and affects the conformation of HSA, suggesting a possible variation in its functional capabilities upon binding (Yasmeen & Riyazuddeen, 2017).

  • Photostability and Solid-State Properties : Ndlebe, Brown, and Glass (2004) conducted studies on the photostability of triprolidine hydrochloride, examining its behavior under UV light and its interaction with cyclodextrin and glucose. Their findings indicate general light stability of the compound in solid state, and reveal changes in crystal structure upon irradiation (Ndlebe, Brown, & Glass, 2004).

  • Thermal Stability in Pharmaceutical Mixtures : The same authors also investigated the thermal stability of triprolidine hydrochloride in mixtures with cyclodextrin and glucose, using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). They found that triprolidine is compatible with these excipients and that its stability is not adversely affected in their presence (Ndlebe, Brown, & Glass, 2004).

  • Development of Controlled Delivery Systems : Dev, Kumar, and Pathak (2012) developed asymmetric membrane tablets for controlled delivery of triprolidine hydrochloride. Their study involved optimizing the formulation variables and evaluating the in vitro release, demonstrating the possibility of a controlled release system for this drug (Dev, Kumar, & Pathak, 2012).

  • Chemiluminescence Method for Determination : Ma, Du, and Liu (2015) developed a chemiluminescence method for determining triprolidine hydrochloride in capsules. This method is based on the enhancing effect of the drug on the chemiluminescence reaction of N-bromosuccinimide with luminol, providing a sensitive technique for pharmaceutical analysis (Ma, Du, & Liu, 2015).

Safety And Hazards

Triprolidine hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid driving or hazardous activity until you know how triprolidine will affect you .

properties

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYEJNGHIOFOC-NWBUNABESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-12-4 (Parent)
Record name Triprolidine hydrochloride anhydrous
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DSSTOX Substance ID

DTXSID10872513
Record name Triprolidine hydrochloride
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Molecular Weight

314.9 g/mol
Source PubChem
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Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Triprolidine hydrochloride

CAS RN

550-70-9, 6138-79-0
Record name Triprolidine hydrochloride
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Record name Triprolidine hydrochloride
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Record name Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1)
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Record name TRIPROLIDINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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